molecular formula C16H20N2O4S3 B4549552 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide

Cat. No.: B4549552
M. Wt: 400.5 g/mol
InChI Key: VPCSZWJWEFBLGT-UHFFFAOYSA-N
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Description

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a thiophene ring with a sulfonamide group and a piperidine derivative

Scientific Research Applications

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Future Directions

Piperidine derivatives continue to be an area of interest in the field of medicinal chemistry. Future research may focus on the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the sulfonation of thiophene followed by amide formation. The piperidine derivative is then introduced through a nucleophilic substitution reaction, where the 3-methylpiperidin-1-yl group is attached to the phenyl ring via a sulfonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene-2-sulfone, while reduction of the sulfonamide group may produce the corresponding amine derivative.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
  • 3-(4-Methylpiperidin-1-yl)aniline

Uniqueness

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide is unique due to the presence of both a thiophene ring and a sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-13-4-2-10-18(12-13)25(21,22)15-8-6-14(7-9-15)17-24(19,20)16-5-3-11-23-16/h3,5-9,11,13,17H,2,4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCSZWJWEFBLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide
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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide
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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide
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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide

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